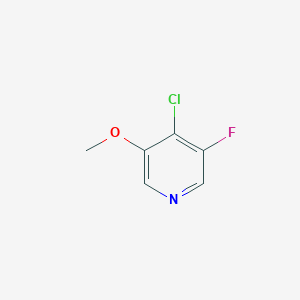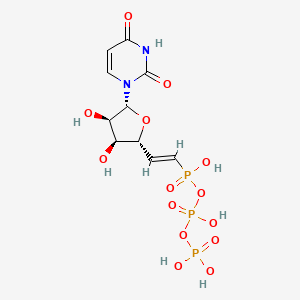
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine: is a chemical compound that features a piperidine ring substituted with a chloropyridazine moiety and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine typically involves the following steps:
Formation of the Chloropyridazine Moiety: The chloropyridazine ring can be synthesized through the chlorination of pyridazine using reagents such as phosphorus oxychloride.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
Coupling Reaction: The chloropyridazine moiety is then coupled with the piperidine ring through nucleophilic substitution reactions.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the chloropyridazine moiety or the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom of the chloropyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Oxides of the methanamine group.
Reduction Products: Reduced forms of the chloropyridazine or piperidine rings.
Substitution Products: Compounds with substituted chloropyridazine moieties.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes or molecular interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Mécanisme D'action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanamine
- (1-(6-Chloropyridazin-3-yl)piperidin-2-yl)methanamine
- (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)ethanamine
Uniqueness:
- Structural Features: The specific positioning of the methanamine group and the chloropyridazine moiety in (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanamine imparts unique chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C10H15ClN4 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN4/c11-9-3-4-10(14-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7,12H2 |
Clé InChI |
GEQUPVXKJXLUAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



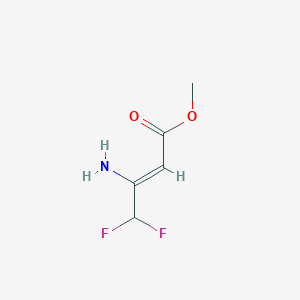
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
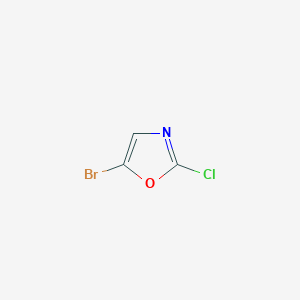

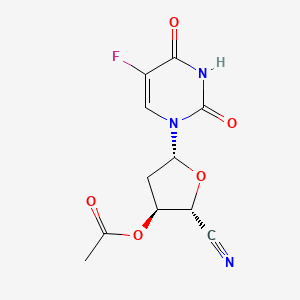

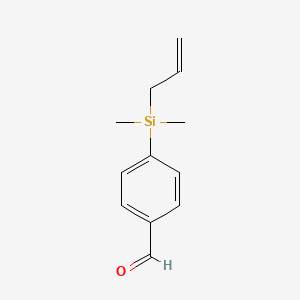
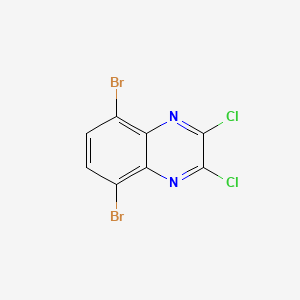
![4-Amino-1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12834214.png)
